

An In-Depth Technical Guide to the In Vitro Characterization of PF-04217903

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PF-04217903 phenolsulfonate

Cat. No.: B15145240 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04217903 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase, also known as the hepatocyte growth factor receptor (HGFR). [1][2] The c-Met signaling pathway is a critical regulator of various cellular processes, including proliferation, survival, motility, migration, and invasion.[1] Dysregulation of the HGF/c-Met signaling pathway, through mechanisms such as mutation, amplification, or overexpression, is a key driver in the progression and metastasis of numerous human cancers.[1][2] PF-04217903 was developed to target this oncogenic pathway and has demonstrated significant antitumor and anti-angiogenic properties in preclinical models by effectively inhibiting c-Met phosphorylation and its downstream signaling cascades.[3][4] A distinguishing feature of PF-04217903 is its exquisite selectivity, showing over 1,000-fold greater potency for c-Met compared to a broad panel of more than 150 other kinases, establishing it as one of the most selective c-Met inhibitors documented.[4][5][6]

This technical guide provides a comprehensive overview of the in vitro characterization of PF-04217903, summarizing key quantitative data, detailing experimental methodologies for pivotal assays, and illustrating the core signaling pathways and experimental workflows.

Quantitative Data Summary



The following tables summarize the reported efficacy of PF-04217903 across various biochemical and cellular-based assays.

Table 1: Biochemical Inhibitory Activity of PF-04217903 against c-Met Kinase

| Target/Cell Line | Assay Type | Ki (nM) | IC50 (nM) | Notes |
|--------------------------------------|--------------|---------|---------------|--|
| Recombinant human c-Met kinase | Kinase Assay | 4.8[7] | - | ATP-competitive inhibition.[7] |
| Wild-Type c-Met | Kinase Assay | 4.5[3] | 4.8[8] | ATP-competitive inhibitor.[3][8] |
| c-Met-H1094R | Kinase Assay | - | 3.1[7][8] | Similar potency to wild-type.[7][8] |
| c-Met-R988C | Kinase Assay | - | 6.4[7][8] | Similar potency to wild-type.[7][8] |
| c-Met-T1010I | Kinase Assay | - | 6.7[7][8] | Similar potency to wild-type.[7][8] |
| c-Met-Y1230C | Kinase Assay | - | >10,000[7][8] | No inhibitory activity.[7][8] |

Table 2: Cellular Inhibitory Activity of PF-04217903

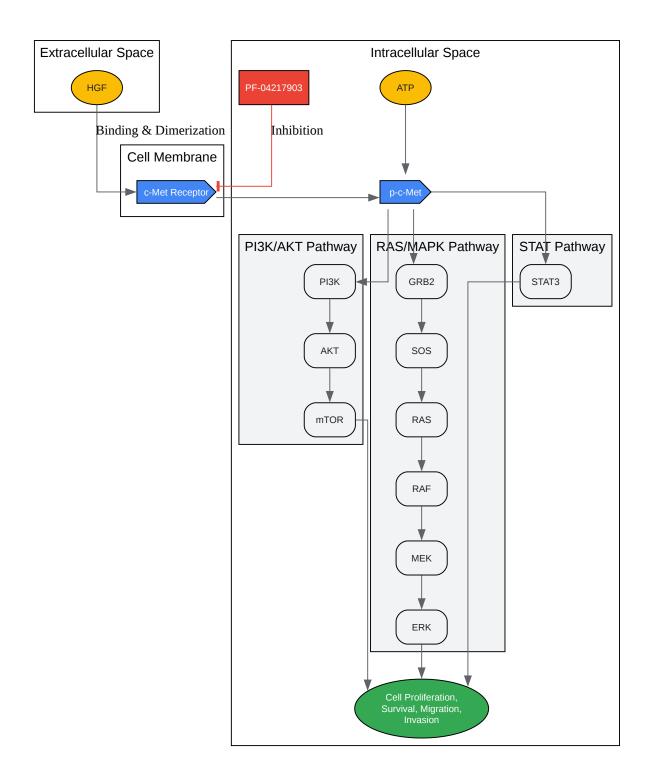


| Cell Line | Cancer Type | Assay | IC50 (nM) |
|------------|---------------------------------------|-----------------------|-----------|
| GTL-16 | Gastric Carcinoma | Proliferation | 12[1][7] |
| NCI-H1993 | Non-Small Cell Lung Cancer (NSCLC) | Proliferation | 30[1][7] |
| GTL-16 | Gastric Carcinoma | Apoptosis | 31[7] |
| NCI-H441 | Lung Carcinoma | Migration & Invasion | 7-12.5[7] |
| HT29 | Colon Carcinoma | Migration & Invasion | 7-12.5[7] |
| HUVEC | Endothelial Cells | c-Met Phosphorylation | 4.6[3][9] |
| HUVEC | Endothelial Cells | Survival | 12[3][9] |
| HUVEC | Endothelial Cells | Apoptosis | 27[3] |
| HUVEC | Endothelial Cells | Matrigel Invasion | 7.3[3] |
| LXFA 526L | - | Clonogenic Growth | 16[10] |
| LXFA 1647L | - | Clonogenic Growth | 13[10] |

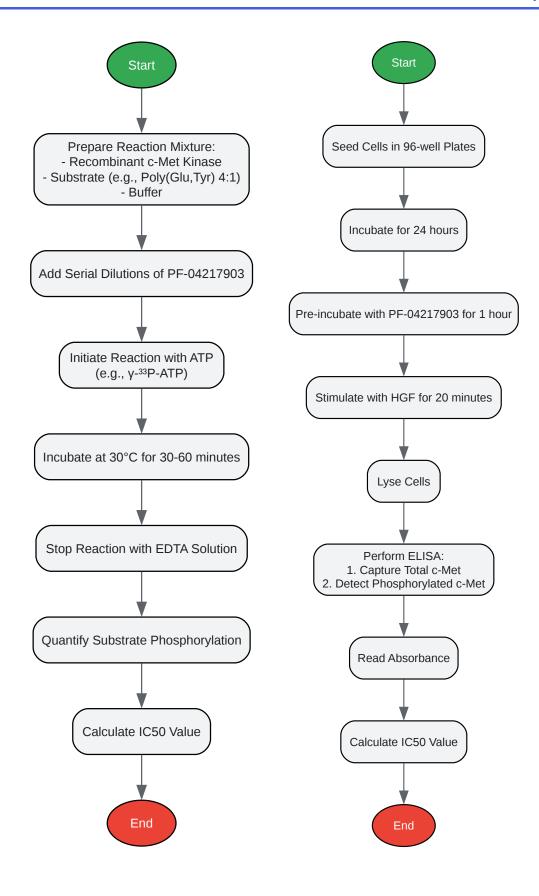
Signaling Pathway

The binding of hepatocyte growth factor (HGF) to the c-Met receptor induces its dimerization and autophosphorylation of tyrosine residues within the kinase domain. This activation initiates a cascade of downstream signaling events, primarily through the RAS/MAPK and PI3K/AKT pathways, which are pivotal for cell proliferation, survival, and motility.[1] PF-04217903 acts as an ATP-competitive inhibitor, targeting the ATP-binding pocket of the c-Met kinase domain, thereby preventing this initial phosphorylation event and consequently inhibiting the entire downstream signaling cascade.[1]

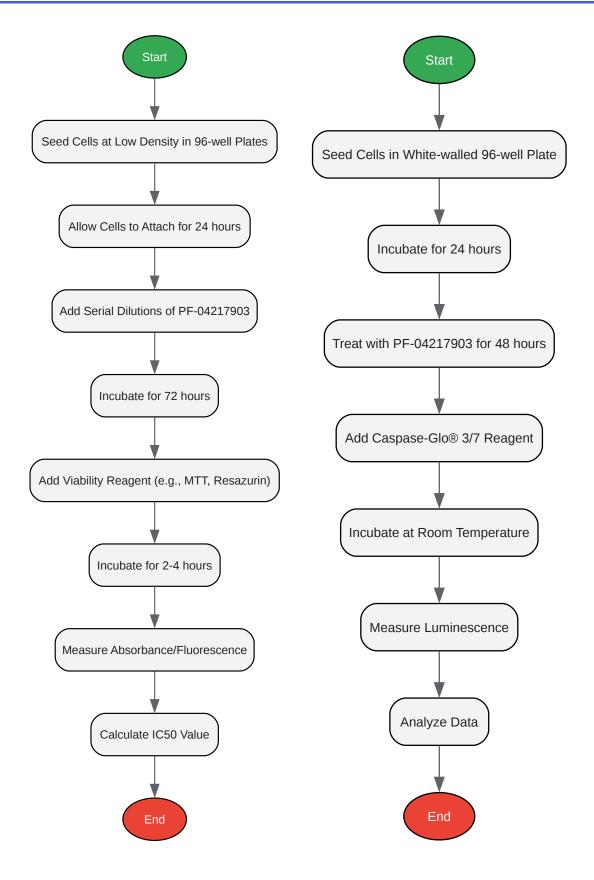












Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. abmole.com [abmole.com]
- 5. Sensitivity of selected human tumor models to PF-04217903, a novel selective c-Met kinase inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the In Vitro Characterization of PF-04217903]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15145240#in-vitro-characterization-of-pf-04217903]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com